Tris(pentafluorophenyl)phosphine

Catalog No.
S578584
CAS No.
1259-35-4
M.F
C18F15P
M. Wt
532.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(pentafluorophenyl)phosphine

CAS Number

1259-35-4

Product Name

Tris(pentafluorophenyl)phosphine

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)phosphane

Molecular Formula

C18F15P

Molecular Weight

532.1 g/mol

InChI

InChI=1S/C18F15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33

InChI Key

FQLSDFNKTNBQLC-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F

Synonyms

TPFPP, tris(pentafluorophenyl)phosphine

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F

As a Ligand in Transition-Metal Catalysis

Tris(pentafluorophenyl)phosphine (TPP) is a valuable ligand in various transition-metal catalyzed reactions, including:

  • Buchwald-Hartwig cross-coupling: TPP facilitates the formation of carbon-carbon bonds between various organic moieties.
  • Suzuki-Miyaura coupling: This reaction type utilizes TPP to create carbon-carbon bonds between aryl/vinyl boronic acids and aryl/vinyl halides.
  • Stille coupling: TPP can be employed in Stille coupling reactions, forming carbon-carbon bonds between organotin reagents and aryl/vinyl halides.
  • Sonogashira coupling: This reaction involves the formation of carbon-carbon bonds between terminal alkynes and aryl/vinyl halides, with TPP acting as a ligand.
  • Negishi coupling: TPP finds application in Negishi coupling reactions, enabling the creation of carbon-carbon bonds between organozinc reagents and aryl/vinyl halides.
  • Heck reaction: TPP can be used in Heck reactions, forming carbon-carbon bonds between alkenes and aryl/vinyl halides.
  • Hiyama coupling: This coupling reaction utilizes TPP to form carbon-carbon bonds between organosilanes and aryl/vinyl halides.

The electron-withdrawing nature of the pentafluorophenyl groups in TPP contributes to its effectiveness as a ligand. These groups enhance the Lewis acidity of the central metal atom, leading to improved catalytic activity in various cross-coupling reactions.

Other Research Applications

Beyond its role in catalysis, TPP finds applications in other areas of scientific research, including:

  • Material science: TPP can be used as a ligand in the synthesis of novel materials with specific electronic and optical properties.
  • Organic synthesis: TPP can be employed as a reagent in various organic transformations, such as hydrophosphination and C-H activation reactions.

Tris(pentafluorophenyl)phosphine is a phosphorus-containing compound with the chemical formula C15F15P\text{C}_{15}\text{F}_{15}\text{P}. It features three pentafluorophenyl groups attached to a central phosphorus atom. This compound is notable for its unique electronic properties, largely due to the presence of the highly electronegative fluorine atoms, which enhance its reactivity and stability in various chemical environments. Tris(pentafluorophenyl)phosphine is recognized as a versatile reagent in organic synthesis and materials science, particularly in applications involving catalysis and electrochemistry.

TPP's primary mechanism of action lies in its ability to form strong covalent bonds with transition metals. These complexes activate organic molecules through various mechanisms depending on the specific reaction. For instance, in Suzuki-Miyaura coupling, the palladium-TPP complex activates the aryl halide by oxidative addition, facilitating the subsequent coupling with the boronic acid.

TPP is a potentially hazardous compound. Here are some key safety concerns:

  • Toxicity: Data on the specific toxicity of TPP is limited. However, organophosphorus compounds can be generally toxic, and TPP should be handled with appropriate precautions [].
  • Flammability: TPP is likely flammable due to the presence of organic groups.
  • Reactivity: TPP can react with moisture and air, releasing toxic fumes.
, primarily through nucleophilic substitution mechanisms. For example, it can react with nucleophiles such as dimethylformamide and hydrazine, leading to the formation of substituted products. In one study, tris(pentafluorophenyl)phosphine was treated with bis(trifluoromethyl)nitroxyl, resulting in the oxidation of the phosphine to tris(pentafluorophenyl)phosphine oxide . This reactivity showcases its potential utility in synthetic organic chemistry.

Tris(pentafluorophenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with pentafluorobenzene in the presence of a base, such as sodium hydroxide. This method facilitates the substitution of chlorine atoms with pentafluorophenyl groups. Additionally, variations in reaction conditions can lead to different yields and purities of the final product .

Tris(pentafluorophenyl)phosphine has several applications across diverse fields:

  • Electrochemistry: It serves as an additive in lithium-ion batteries, enhancing performance by acting as a flame retardant and sacrificial oxidation agent .
  • Organic Synthesis: Its reactivity makes it a valuable reagent for coupling reactions and derivatization processes.
  • Materials Science: The compound is utilized in developing high-performance materials due to its unique electronic properties.

Studies on interaction mechanisms involving tris(pentafluorophenyl)phosphine highlight its role in various chemical environments. For instance, its interactions with different nucleophiles have been characterized through spectroscopic methods, revealing insights into the kinetics and thermodynamics of these reactions . Additionally, investigations into its solubility and stability under varying conditions provide essential data for practical applications .

Several compounds share structural or functional similarities with tris(pentafluorophenyl)phosphine. Here are some notable examples:

Compound NameChemical FormulaKey Features
Tris(phenyl)phosphineC6H5\text{C}_6\text{H}_5_3\text{P}Less electronegative; lower reactivity
Tris(trifluoromethyl)phosphineCF3\text{CF}_3_3\text{P}Similar electronic properties; more reactive
DiphenylphosphineC6H5\text{C}_6\text{H}_5_2\text{PH}Lower fluorination; different reactivity profile
Tris(4-fluorophenyl)phosphineC6H4F\text{C}_6\text{H}_4\text{F}_3\text{P}Moderate fluorination; varied applications

Tris(pentafluorophenyl)phosphine stands out due to its high degree of fluorination, which imparts distinctive electronic properties that enhance its stability and reactivity compared to similar compounds. This unique characteristic makes it particularly valuable in high-performance applications such as electrochemistry and advanced materials development.

XLogP3

6.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1259-35-4

Wikipedia

Tris(pentafluorophenyl)phosphine

Dates

Modify: 2023-08-15

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